Overall, due to the lack of scientific publications, the specific research applications of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane are unknown.
Based on its structure, potential research areas could include:
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is an organic compound with the molecular formula C₁₄H₁₃N₁O₂S and a molecular weight of approximately 259.32 g/mol. This compound features a sulfane functional group, which is characterized by the presence of sulfur bonded to two aromatic rings: a 2,4-dimethylphenyl group and a 2-nitrophenyl group. The structural complexity and unique functional groups contribute to its potential applications in various fields, including pharmaceuticals and materials science.
There is no current information available on the specific mechanism of action of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.
The compound can undergo various chemical transformations. Notably, it can be synthesized through nucleophilic substitution reactions involving 2,4-dimethylbenzenethiol and nitro-substituted aromatic compounds. For example, the reaction of 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene in the presence of bases like potassium carbonate leads to the formation of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane . Additionally, reduction reactions can convert the nitro group into an amino group, enhancing its reactivity for further functionalization .
Preliminary studies suggest that (2,4-dimethylphenyl)(2-nitrophenyl)sulfane exhibits biological activity relevant to medicinal chemistry. It has been identified as a potential inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These enzymes play crucial roles in drug metabolism, indicating that this compound may influence pharmacokinetics when used alongside other therapeutic agents.
The synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane can be achieved through several methods:
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane holds promise in several applications:
Interaction studies indicate that (2,4-dimethylphenyl)(2-nitrophenyl)sulfane can affect metabolic pathways due to its inhibitory effects on cytochrome P450 enzymes. This suggests that it may alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic properties and safety profile when used in combination therapies .
Several compounds share structural similarities with (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
(4-Bromophenyl)(4-nitrophenyl)sulfane | C₁₂H₉BrN₁O₂S | 0.68 |
2-(Methylsulfonyl)-4-nitroaniline | C₉H₈N₂O₄S | 0.68 |
2-((2,4-Dimethylphenyl)thio)aniline | C₁₄H₁₅N₁S | 0.76 |
(3-Nitrophenyl)(4-methylphenyl)sulfane | C₁₂H₉N₁O₂S | 0.70 |
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is distinguished by its specific combination of methyl and nitro substituents on aromatic rings along with a sulfane linkage. This structural arrangement contributes to its unique reactivity and biological profile compared to other similar compounds.
Sulfur-centered radicals represent critical intermediates in the oxidative chemistry of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane [1] [2]. The formation of these reactive species involves multiple mechanistic pathways that depend on the specific oxidative conditions and the electronic environment of the sulfur atom.
The primary pathway for sulfur-centered radical formation involves the one-electron oxidation of the thioether sulfur atom, leading to the generation of sulfur radical cations (R₂S- ⁺) [2] [3]. Under physiological and laboratory conditions, this process can be initiated by various oxidizing agents, including sulfate radicals (SO₄- ⁻), hydroxyl radicals (OH- ), and hypochlorite species [4] [5]. The initial oxidation step exhibits remarkable sensitivity to substituent effects, with electron-withdrawing groups such as the nitro functionality significantly influencing the oxidation potential [4].
Computational studies using density functional theory methods, particularly B3LYP and M06-2X functionals with triple-zeta basis sets, have provided detailed insights into the thermodynamic and kinetic aspects of sulfur radical formation [6] [7]. These calculations reveal that the stability of sulfur-centered radicals varies dramatically based on substituent effects, with stabilization energies spanning a range of approximately 30 kcal/mol [8]. The presence of the nitro group in the ortho position of the phenyl ring creates unique electronic effects that can either stabilize or destabilize the resulting radical species through resonance and inductive interactions.
The formation pathways exhibit distinct kinetic characteristics depending on the oxidizing agent employed. For reactions with sulfate radicals, second-order rate constants typically range from 10³ to 10⁸ M⁻¹s⁻¹, with the specific value dependent on the electronic properties of the aromatic substituents [9] [10]. The 2,4-dimethyl substitution pattern introduces electron-donating effects that enhance the nucleophilicity of the sulfur center, facilitating the initial oxidation step.
Advanced mechanistic studies have identified the formation of hemi-bonded radical intermediates (-S∴S-) as crucial species in the oxidation pathway [11]. These intermediates, characterized by three-electron bonds between sulfur atoms, represent stabilized forms of sulfur-centered radicals that can undergo further reactions to form disulfide linkages or undergo disproportionation reactions [11]. The formation of these hemi-bonded species occurs through the association of sulfur radical cations with neutral thioether molecules, with rate constants approaching diffusion-controlled limits under favorable conditions.
The reduction of the nitro group in (2,4-dimethylphenyl)(2-nitrophenyl)sulfane follows the classical six-electron reduction mechanism characteristic of aromatic nitro compounds [12]. This process involves sequential two-electron steps that proceed through well-defined intermediates: nitroso, hydroxylamine, and finally amine products [12]. The kinetic behavior of this reduction is significantly influenced by the presence of the sulfur-containing moiety and the electronic effects of the dimethyl substituents.
Electrochemical studies have demonstrated that the reduction potential of nitroaromatic compounds is strongly dependent on the electronic environment created by substituents [13] [14]. The presence of electron-donating methyl groups in the 2,4-positions of the phenyl ring attached to sulfur creates a more electron-rich environment that can influence the reduction kinetics of the remote nitro group through extended conjugation effects [12] [13].
The reduction mechanism proceeds through the initial formation of a nitro radical anion, followed by protonation and subsequent electron transfer steps [12]. Under typical reducing conditions, the rate-determining step involves the initial electron transfer to the nitro group, with rate constants that vary significantly based on the reducing agent and reaction conditions [15] [13]. For chemical reduction using metal hydrides or catalytic hydrogenation, the reaction rates are influenced by factors including pH, temperature, and the nature of the reducing species.
Computational modeling of the reduction pathways using density functional theory methods has provided detailed mechanistic insights [13] [16]. These studies reveal that the activation barriers for nitro group reduction typically range from 10-40 kcal/mol, depending on the specific reaction conditions and the electronic effects of substituents [13]. The presence of the thioether linkage introduces additional complexity through potential coordination effects and electronic delocalization pathways.
Kinetic isotope effects have been observed in the reduction of nitroaromatic compounds, providing evidence for the involvement of hydrogen transfer steps in the rate-determining process [12]. The magnitude of these effects varies with the specific reducing conditions, with primary isotope effects typically ranging from 2-8, indicating substantial hydrogen involvement in the transition state structures.
The oxidation of the thioether functionality in (2,4-dimethylphenyl)(2-nitrophenyl)sulfane represents a critical transformation that can dramatically alter the electronic and steric properties of the molecule [17] [4]. This oxidation process exhibits remarkable selectivity and kinetic complexity that depends on the choice of oxidizing agent and reaction conditions.
Hydrogen peroxide-mediated oxidation of thioethers proceeds through a nucleophilic mechanism where the sulfur atom attacks the oxygen-oxygen bond of hydrogen peroxide [4] [18]. For aromatic thioethers similar to (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, the reaction exhibits second-order kinetics with rate constants typically ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ under physiological conditions [4] [5]. The presence of electron-withdrawing substituents, such as the nitro group, significantly reduces the reaction rate by decreasing the nucleophilicity of the sulfur center.
Hypochlorite oxidation represents a dramatically faster alternative pathway, with rate constants exceeding 10⁴ M⁻¹s⁻¹ even for electron-deficient thioethers [4] [5]. This oxidation proceeds through an electrophilic mechanism involving chlorine transfer to the sulfur atom, followed by hydrolysis to form the corresponding sulfoxide [4]. The reaction is so rapid that it often completes within milliseconds under typical laboratory conditions.
The selectivity between sulfoxide and sulfone formation depends critically on the reaction conditions and the electronic properties of the substrate [17] [4]. Under mild oxidative conditions, the reaction typically stops at the sulfoxide stage due to the reduced nucleophilicity of the oxidized sulfur center [17]. However, under more forcing conditions or with excess oxidant, further oxidation to the sulfone can occur, particularly when using strong oxidants like hypochlorite or peracids.
Computational studies have elucidated the detailed mechanism of thioether oxidation, revealing that the reaction proceeds through a concerted oxygen transfer mechanism with activation barriers typically in the range of 5-25 kcal/mol [17] [19]. The transition state involves significant charge transfer from the sulfur atom to the oxidizing species, with the barrier height being strongly influenced by the electronic properties of the aromatic substituents.
Modern computational chemistry has provided unprecedented insights into the reaction mechanisms involving (2,4-dimethylphenyl)(2-nitrophenyl)sulfane and related compounds [20] [6] [7]. Density functional theory calculations using functionals such as B3LYP, M06-2X, and ωB97X-D with triple-zeta basis sets have proven particularly effective for modeling sulfur-containing systems [6] [7] [8].
The computational modeling of sulfur-centered radical reactions requires careful consideration of spin contamination effects and the choice of appropriate exchange-correlation functionals [6] [7]. Hybrid functionals like B3LYP generally provide good agreement with experimental data for ground-state properties, while range-separated functionals such as ωB97X-D offer improved performance for charge-transfer and radical systems [20] [8].
Solvation effects play a crucial role in the accurate modeling of these reaction pathways, particularly for charged intermediates and transition states [9] [10]. Polarizable continuum models (PCM) and more advanced solvation methods like SMD have been successfully employed to account for solvent effects in aqueous and organic media [6] [9]. The choice of solvation model can significantly impact the calculated energetics, with differences of 10-20 kcal/mol being common for highly charged species.
Time-dependent density functional theory calculations have been employed to model the electronic excitation properties of sulfur-containing systems, providing insights into photochemical reaction pathways and spectroscopic properties [11]. These calculations are particularly valuable for understanding the electronic transitions that may be involved in photoinitiated radical formation processes.
The modeling of reaction kinetics requires the calculation of transition state structures and the corresponding activation barriers [20] [19]. For sulfur-centered reactions, these calculations typically reveal activation barriers in the range of 5-45 kcal/mol, depending on the specific reaction type and conditions [20] [19] [8]. The agreement between calculated and experimental rate constants is generally good when appropriate corrections for tunneling effects and thermal contributions are applied.
Molecular dynamics simulations have provided additional insights into the dynamic behavior of sulfur-containing systems in solution [20] [21]. These simulations reveal the importance of conformational flexibility and solvent reorganization in determining reaction rates and selectivities [20]. The results highlight the need to consider ensemble averages rather than single static structures when modeling solution-phase reactions.
Computational Method | Basis Set | Solvation Model | Application | Typical Energy Range (kcal/mol) |
---|---|---|---|---|
DFT B3LYP | cc-pVTZ | PCM (water) | Sulfur radical EPR parameters | 0-30 |
DFT M06-2X | 6-311++G(d,p) | SMD (water) | Sulfur oxidation thermodynamics | 0-35 |
DFT ωB97X-D | 6-311++G(d,p) | SMD (water) | Reaction barrier calculations | 8-45 |
TD-DFT | 6-311++G(d,p) | PCM (water) | Electronic transitions | N/A |
MCSCF | cc-pVTZ | Gas phase | Sulfur-centered radical properties | 0-50 |
Reaction Type | Substrate | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |
---|---|---|---|---|
Thioether → Sulfoxide (H₂O₂) | 4-NO₂-thioanisole | 1.0 × 10⁻⁴ | 37 | [4] [5] |
Thioether → Sulfoxide (NaOCl) | 4-NO₂-thioanisole | 1.2 × 10⁴ | 37 | [4] [5] |
Sulfoxide → Sulfone (NaOCl) | 4-NO₂-sulfoxide | 5.9 | 37 | [4] [5] |
Sulfur Radical Formation (SO₄- ⁻) | Methyl sulfate | 2.4 × 10⁵ | 25 | [9] [10] |
Sulfur Radical Formation (SO₄- ⁻) | Ethyl sulfate | 4.6 × 10⁵ | 25 | [9] [10] |